molecular formula C24H28NO4+ B12728090 Phenactropinium CAS No. 697214-89-4

Phenactropinium

Cat. No.: B12728090
CAS No.: 697214-89-4
M. Wt: 394.5 g/mol
InChI Key: REFUXNZBPJQVLU-LTABOZGPSA-N
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Description

Phenactropinium (chemical formula: C₂₄H₂₈ClNO₄) is a quaternary ammonium compound classified as a nicotinic antagonist and cholinoceptor blocker . It is primarily used as an antihypertensive agent, particularly in surgical settings to induce controlled hypotension, reducing intraoperative bleeding . The compound functions by inhibiting acetylcholine’s action at autonomic ganglia, leading to vasodilation and decreased cardiac output . Its molecular structure features two aromatic rings connected to a central quaternary nitrogen atom, a configuration critical for its pharmacological activity . This compound is regulated under FDA Unique Ingredient Identifier 43P9Q83UFF and is listed in the WHO International Non-Proprietary Name (INN) registry .

Properties

CAS No.

697214-89-4

Molecular Formula

C24H28NO4+

Molecular Weight

394.5 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-phenacyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate

InChI

InChI=1S/C24H28NO4/c1-25(16-22(26)17-8-4-2-5-9-17)19-12-13-20(25)15-21(14-19)29-24(28)23(27)18-10-6-3-7-11-18/h2-11,19-21,23,27H,12-16H2,1H3/q+1/t19-,20+,21?,23?,25?

InChI Key

REFUXNZBPJQVLU-LTABOZGPSA-N

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O)CC(=O)C4=CC=CC=C4

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)CC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenactropinium chloride is synthesized through the quaternization of homatropine. The process involves the reaction of homatropine with an alkylating agent, such as methyl iodide, under controlled conditions to form the quaternary ammonium compound .

Industrial Production Methods: In industrial settings, the production of this compound chloride involves large-scale quaternization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization and drying to obtain the final compound in its chloride form .

Chemical Reactions Analysis

Types of Reactions: Phenactropinium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenactropinium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenactropinium belongs to a broader class of antihypertensive agents, including structurally analogous quaternary ammonium compounds and functionally similar ganglionic blockers . Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Molecular Formula Primary Use Mechanism of Action Key Structural Features Clinical Advantages/Limitations
This compound C₂₄H₂₈ClNO₄ Controlled hypotension Ganglionic blockade (nicotinic antagonism) Quaternary N⁺, two aromatic rings Rapid onset; limited by systemic side effects (e.g., tachycardia)
Fentonium Bromide C₂₃H₂₉BrNO₃ Antispasmodic Muscarinic receptor antagonism Single aromatic ring, ester linkage Selective for smooth muscle; fewer cardiovascular effects
Tiotropium Related Compound C C₁₉H₂₂BrNO₃S₂ Bronchodilator (COPD) Muscarinic M3 receptor antagonism Bicyclic structure, sulfur-containing Long-acting; limited CNS penetration
Ketanserin C₂₂H₂₂FN₃O₃ Antihypertensive Serotonin 5-HT₂A receptor antagonism Piperidine ring, fluorophenyl group Dual action (α1-adrenergic blockade); risk of QT prolongation

Key Research Findings:

Structural-Activity Relationship (SAR): this compound’s cholinoceptor-blocking activity is attributed to the distance between its two aromatic rings (optimal at 6–8 Å), which enhances binding to ganglionic receptors . This contrasts with Fentonium Bromide, where a single aromatic ring reduces potency but improves selectivity for smooth muscle . Tiotropium analogs exhibit higher specificity for pulmonary receptors due to their bicyclic sulfur-containing structure, minimizing systemic side effects .

Functional Efficacy: this compound achieves hypotension within 5–10 minutes of administration, outperforming older ganglionic blockers like Hexamethonium in rapidity . However, its non-selectivity often necessitates adjunctive therapies to manage side effects (e.g., bradycardia) . Ketanserin demonstrates dual antihypertensive mechanisms (serotonin and α1-adrenergic blockade) but is contraindicated in patients with arrhythmias due to QT-interval risks .

Clinical Limitations: Unlike Mibefradil (a calcium channel blocker), this compound lacks sustained blood pressure control post-surgery, limiting its use to acute settings . Compared to Phenoxybenzamine (a non-competitive α-blocker), this compound has a shorter half-life (2–4 hours vs. 24 hours), requiring repeated dosing .

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